7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ro-15-2041 is a selective inhibitor of platelet phosphodiesterase, exhibiting notable antithrombotic properties. It inhibits platelet aggregation induced by common agonists in platelet-rich plasma from various species, including humans . The compound enhances prostacyclin-induced platelet inhibition, increases cyclic adenosine monophosphate levels, and inhibits collagen-induced release of serotonin and beta-thromboglobulin .
准备方法
The synthesis of Ro-15-2041 involves several steps, including the formation of the imidazoquinazolinone core structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield .
化学反应分析
Ro-15-2041 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Ro-15-2041.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ro-15-2041 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase enzymes.
Biology: Investigated for its effects on platelet function and aggregation.
Medicine: Explored for its potential therapeutic applications in preventing thrombosis and other platelet-related disorders.
Industry: Utilized in the development of antithrombotic agents and other pharmaceutical products.
作用机制
Ro-15-2041 exerts its effects by selectively inhibiting platelet phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate within platelets. This results in enhanced platelet inhibition and reduced platelet aggregation . The compound also reduces and normalizes cytosolic free calcium levels in thrombin-stimulated human platelets .
相似化合物的比较
Ro-15-2041 is unique in its high selectivity and potency as a platelet phosphodiesterase inhibitor. Similar compounds include:
Papaverine: A non-selective phosphodiesterase inhibitor with broader activity across different tissues.
Dipyridamole: Another phosphodiesterase inhibitor with antithrombotic properties but less selectivity compared to Ro-15-2041.
Ro-15-2041 stands out due to its selective inhibition of platelet cyclic adenosine monophosphate-phosphodiesterase activity, making it a valuable tool in both research and potential therapeutic applications .
属性
CAS 编号 |
77448-87-4 |
---|---|
分子式 |
C12H12BrN3O |
分子量 |
294.15 g/mol |
IUPAC 名称 |
7-bromo-3,6-dimethyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C12H12BrN3O/c1-6-8-5-16-7(2)11(17)15-12(16)14-10(8)4-3-9(6)13/h3-4,7H,5H2,1-2H3,(H,14,15,17) |
InChI 键 |
IASFSCWLFJGXQL-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC2=NC3=C(CN12)C(=C(C=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。